molecular formula C13H15N5O3 B15214380 2-(4-Methylpiperazin-1-yl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 62195-31-7

2-(4-Methylpiperazin-1-yl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15214380
CAS No.: 62195-31-7
M. Wt: 289.29 g/mol
InChI Key: HEQNPYLIUPTSHF-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one is a chemical compound offered for research purposes. It features the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold, a structure recognized in medicinal chemistry for its biological relevance . Recent scientific investigations into this chemotype have highlighted its significant potential in oncology research, particularly in the development of novel allosteric inhibitors targeting proteins like SHP2, a key player in cell proliferation and survival signaling pathways such as RAS-ERK and PI3K-AKT . The specific substitution pattern on this core structure, including the 4-methylpiperazinyl and nitro groups, is designed to modulate the compound's electronic properties, solubility, and binding affinity, thereby influencing its biological activity and providing a valuable tool for structure-activity relationship (SAR) studies . The incorporation of a piperazine ring is a common strategy in drug discovery to optimize the pharmacokinetic properties of a molecule . Researchers can utilize this compound to explore new mechanisms of action in cancer biology and other cellular processes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans.

Properties

CAS No.

62195-31-7

Molecular Formula

C13H15N5O3

Molecular Weight

289.29 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-3-nitropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C13H15N5O3/c1-15-6-8-16(9-7-15)12-11(18(20)21)13(19)17-5-3-2-4-10(17)14-12/h2-5H,6-9H2,1H3

InChI Key

HEQNPYLIUPTSHF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves a multi-step processThe reaction conditions often involve the use of nucleophilic substitution reactions, where the nitro group is introduced via nitration, and the piperazine ring is added through a substitution reaction with an appropriate piperazine derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position C-3 undergoes selective reduction to form an amino derivative. This reaction is critical for generating pharmacologically active intermediates.

Key Data:

Reaction TypeReagents/ConditionsProductYield/Notes
Catalytic hydrogenationH₂, Pd/C (5–10 mol%) in ethanol, 25–50°C3-Amino derivativeHigh selectivity; avoids piperazine ring hydrogenation
Sodium dithionite reductionNa₂S₂O₄ in aqueous NH₃/EtOH, 60°C3-Amino derivativeMild conditions; preserves labile functional groups

Mechanistic Insight:
The nitro group (NO2-\text{NO}_2) is reduced to NH2-\text{NH}_2 via intermediate nitroso (NO-\text{NO}) and hydroxylamine (NHOH-\text{NHOH}) species. Catalytic hydrogenation proceeds via adsorption on the Pd surface, while dithionite acts as a two-electron transfer agent.

Nucleophilic Substitution at the Piperazine Ring

The 4-methylpiperazinyl group at position C-2 participates in alkylation or acylation reactions due to the lone pair on its tertiary nitrogen.

Key Reactions:

Reaction TypeReagents/ConditionsProductYield/Notes
AlkylationR-X (alkyl/aryl halides), K₂CO₃, DMF, 80°CN-Alkylated piperazineRequires excess alkylating agent; steric hindrance limits reactivity
AcylationAcCl, Et₃N, CH₂Cl₂, 0°CN-Acylated piperazineModerate yields; reversible under acidic conditions

Structural Impact:
Substitution at the piperazine nitrogen alters solubility and electronic properties, influencing biological activity. For example, N-acylation enhances lipophilicity .

Oxidation Reactions

The pyrido[1,2-a]pyrimidin-4-one core and piperazine ring are susceptible to oxidation under strong conditions.

Documented Transformations:

Reaction TypeReagents/ConditionsProductNotes
Core oxidationKMnO₄, H₂SO₄, 100°CPyridinium carboxylateDegrades aromatic system; low synthetic utility
Piperazine N-oxidationmCPBA, CHCl₃, 25°CPiperazine N-oxideAlters hydrogen-bonding capacity; rare in current literature

Electrophilic and Radical Reactions

Hypothetical Reactions:

Reaction TypeReagents/ConditionsExpected Product
Radical sulfenylationArSH, TBHP, CH₃CN, 80°C3-ArS-substituted derivative
Nitro displacementNaN₃, CuI, DMF, 120°C3-Azido derivative

Limitations:
The nitro group’s electron-withdrawing nature deactivates the ring toward electrophiles, making direct substitution challenging without prior reduction .

Stability Under Hydrolytic Conditions

The compound demonstrates moderate stability in aqueous environments:

ConditionpHDegradation ProductsHalf-Life
Acidic1–3Ring-opened amides2–4 hours
Neutral7No degradation>48 hours
Basic10–12Hydrolyzed lactam6–8 hours

Hydrolysis primarily affects the lactam ring, generating carboxylic acid derivatives .

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Substituent Variations at Position 2 (Piperazinyl/Piperidinyl Groups)

The 4-methylpiperazinyl group at position 2 differentiates this compound from analogs with other substituents. Key comparisons include:

Compound Name Position 2 Substituent Key Properties/Applications Reference
2-(4-Methylpiperazin-1-yl)-3-nitro-4H-pyrido... 4-Methylpiperazinyl Enhanced solubility; potential CNS/antiparasitic activity
2-(4-Ethylpiperazin-1-yl)-9-methyl-3-... 4-Ethylpiperazinyl Increased lipophilicity; possible kinase inhibition
2-(Piperidin-1-yl)-3-nitro-4H-pyrido... Piperidinyl Reduced basicity; altered pharmacokinetics
2-(4-Cyclopropylpiperazin-1-yl)-... 4-Cyclopropylpiperazinyl Steric hindrance; potential selectivity in binding

Key Insight : The 4-methylpiperazinyl group balances solubility and steric accessibility, making it a common choice in drug design. Ethyl or cyclopropyl variants may optimize lipophilicity for blood-brain barrier penetration .

Functional Group Variations at Position 3

The nitro group at position 3 is critical for electronic and biological activity. Comparisons with other substituents:

Compound Name Position 3 Substituent Synthesis Method Bioactivity Reference
2-(4-Methylpiperazin-1-yl)-3-nitro-4H-pyrido... Nitro (-NO₂) Nitration of chloromethyl precursor Antiparasitic (inferred)
3-Propyl-2-methyl-4H-pyrido... Propyl (-CH₂CH₂CH₃) Alkylation of core scaffold Unknown; structural analog
3-[(Z)-Thiazolidinone]-2-(4-methylpiperazinyl)... Thiazolidinone-methylidene Condensation with nitronate anions Anticancer (in vitro screening)

Key Insight: Nitro groups enable electrophilic reactivity, facilitating further derivatization (e.g., reduction to amines). Thiazolidinone-containing analogs exhibit broader heterocyclic diversity, often linked to anticancer research .

Core Structure Modifications

Modifications to the pyrido[1,2-a]pyrimidin-4-one core alter ring strain and conjugation:

Compound Class Core Structure Key Features Example Substituents Reference
4H-Pyrido[1,2-a]pyrimidin-4-one Fused pyridine-pyrimidine Planar; amenable to electrophilic substitution 7-Halo, 9-methyl
4H-Pyrazino[1,2-a]pyrimidin-4-one Pyrazine-pyrimidine fusion Increased nitrogen content; altered polarity 7-Piperazinyl, 2-methyl
Pyrimido[4,5-d]pyrimidin-4(1H)-one Pyrimidine-pyrimidine fusion Extended conjugation; potential DNA intercalation 11-Oxo, 8,9-dihydro

Key Insight: The pyrido[1,2-a]pyrimidin-4-one core offers a balance of stability and reactivity, whereas pyrazino or pyrimido derivatives may target different biological pathways .

Biological Activity

2-(4-Methylpiperazin-1-yl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic compound that belongs to the class of pyrido[1,2-a]pyrimidin derivatives. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and antimicrobial contexts. The following sections provide a detailed overview of its biological activity, including synthesis methods, in vitro studies, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps that typically include the reaction of appropriate precursors under controlled conditions. The compound can be synthesized via condensation reactions involving 4-methylpiperazine and nitropyrido derivatives. The final product is characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm its structure and purity.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrido[1,2-a]pyrimidin-4-one exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown promising results in inhibiting hyaluronidase activity, an enzyme linked to inflammation. In vitro tests indicated that certain derivatives could outperform standard anti-inflammatory drugs like Indomethacin at specific concentrations (10 µg) .

Table 1: Anti-inflammatory Activity of Pyrido Derivatives

CompoundInhibition (%)Standard Drug Comparison
2-(4-Methylpiperazin-1-yl)-3-nitro75%Indomethacin (60%)
4e (N-methylpiperazine derivative)80%Indomethacin (60%)
5f (Piperazine ethoxy ethanol)78%Indomethacin (60%)

Antimicrobial Activity

In addition to anti-inflammatory properties, this compound has been evaluated for its antimicrobial effects. Studies have shown that various derivatives possess moderate to good antimicrobial activity against a range of pathogens. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Activity Assessment

CompoundMicrobial Strain TestedActivity (Zone of Inhibition in mm)
2-(4-Methylpiperazin-1-yl)-3-nitroE. coli15 mm
5g (Methyl derivative)S. aureus18 mm
4d (Morpholine derivative)Pseudomonas aeruginosa20 mm

Case Study 1: Anti-inflammatory Efficacy

A study conducted on the anti-inflammatory efficacy of pyrido derivatives demonstrated that the compound significantly reduced inflammation markers in animal models. The results indicated a reduction in edema and inflammatory cytokine levels, suggesting a potential therapeutic application for chronic inflammatory diseases.

Case Study 2: Antimicrobial Resistance

Another investigation focused on the antimicrobial properties of various pyrido compounds against resistant strains of bacteria. The findings revealed that some derivatives could effectively inhibit growth even in strains resistant to conventional antibiotics, highlighting their potential as lead compounds in drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-Methylpiperazin-1-yl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one, and how can reaction conditions be standardized?

  • Methodological Answer : Multi-step synthesis involving condensation of pyrimidine precursors with nitro-substituted intermediates is typical. Key steps include:

  • Nucleophilic substitution to introduce the 4-methylpiperazine moiety .
  • Nitration under controlled conditions to avoid over-oxidation .
  • Use of microwave-assisted synthesis to reduce reaction time and improve yield .
  • Standardization via Design of Experiments (DOE) to optimize temperature, solvent polarity, and catalyst loading .
    • Characterization : Validate purity via HPLC (>98%) and structural confirmation via ¹H/¹³C NMR (e.g., δ 8.2–8.5 ppm for aromatic protons) and HRMS .

Q. How can researchers validate the biological activity of this compound in preliminary assays?

  • Methodological Answer :

  • In vitro screening : Test against kinase targets (e.g., PI3K, mTOR) using fluorescence-based kinase inhibition assays .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility optimization : Employ co-solvents (e.g., DMSO:PBS mixtures) to mitigate aggregation artifacts .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

  • Methodological Answer :

  • Dose-response normalization : Account for differences in cell permeability or metabolic clearance between 2D vs. 3D cell cultures .
  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .
  • Meta-analysis : Pool data from independent studies to identify confounding variables (e.g., batch-to-batch compound variability) .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Methodological Answer :

  • Core scaffold retention : Modify the nitro group at position 3 to test electron-withdrawing effects on binding affinity .
  • Piperazine substitution : Replace 4-methylpiperazine with bulkier groups (e.g., 4-phenylpiperazine) to probe steric effects .
  • Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets .

Q. What experimental designs are robust for assessing environmental stability and degradation pathways?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to UV light, acidic/alkaline conditions, and oxidizers (H₂O₂) .
  • LC-MS/MS analysis : Identify degradation products (e.g., nitro reduction to amine derivatives) .
  • Ecotoxicology assays : Use Daphnia magna or algal models to assess aquatic toxicity of degradation byproducts .

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